1-[[2-(Trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide
Description
1-[[2-(Trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring with a carboxamide group
Properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O/c15-14(16,17)12-6-2-1-4-10(12)8-19-7-3-5-11(9-19)13(18)20/h1-2,4,6,11H,3,5,7-9H2,(H2,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFKQZDEEGHDFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[2-(Trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide typically involves the following steps:
Formation of the Trifluoromethylated Phenyl Intermediate:
Coupling with Piperidine: The trifluoromethylated phenyl intermediate is then coupled with piperidine through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[[2-(Trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-[[2-(Trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[[2-(Trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant of the piperidine class that acts as a dopamine reuptake inhibitor.
Vanoxerine: A piperazine derivative with similar pharmacological properties.
GBR-12,935: Another piperazine derivative with dopamine reuptake inhibition activity.
Uniqueness: 1-[[2-(Trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets .
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